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molecular formula C5H8N2O2S B3039405 2-(2-Amino-2-thiazolin-4-yl)acetic acid CAS No. 103541-11-3

2-(2-Amino-2-thiazolin-4-yl)acetic acid

Cat. No. B3039405
M. Wt: 160.2 g/mol
InChI Key: ANCWBXJZUCHVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04582907

Procedure details

A solution of 1.965 g. (0.010 mole) 2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride in 150 ml. water is titurated with an equimolar amount of 1.0N sodium hydroxide solution. The resulting mixture is stirred with cooling at 5° C. for two hours then filtered. The sodium salt is washed with cold water, ethanol and dried.
Name
2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[S:4][CH2:5][CH:6]([CH2:8][C:9]([OH:11])=[O:10])[N:7]=1.[OH-].[Na+]>O>[NH2:2][C:3]1[S:4][CH2:5][CH:6]([CH2:8][C:9]([OH:11])=[O:10])[N:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
2-(2-amino-2-thiazolin-4-yl)acetic acid hydrochloride
Quantity
0.01 mol
Type
reactant
Smiles
Cl.NC=1SCC(N1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The sodium salt is washed with cold water, ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC=1SCC(N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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